3-fluoro-N-(methoxymethyl)aniline
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Overview
Description
3-fluoro-N-(methoxymethyl)aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a fluorine atom, a methoxymethyl group, and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(methoxymethyl)aniline typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine. The methoxymethyl group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(methoxymethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom and methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
3-fluoro-N-(methoxymethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 3-fluoro-N-(methoxymethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-2-methyl-aniline
- 4-methoxyaniline
- N-methylaniline
Uniqueness
3-fluoro-N-(methoxymethyl)aniline is unique due to the presence of both a fluorine atom and a methoxymethyl group, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Properties
CAS No. |
253597-58-9 |
---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-fluoro-N-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10FNO/c1-11-6-10-8-4-2-3-7(9)5-8/h2-5,10H,6H2,1H3 |
InChI Key |
UEGNZSOBSHMGNG-UHFFFAOYSA-N |
Canonical SMILES |
COCNC1=CC(=CC=C1)F |
Origin of Product |
United States |
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